(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-6-30-19(25)12-24-15-8-7-13(2)9-18(15)31-22(24)23-21(26)14-10-16(27-3)20(29-5)17(11-14)28-4/h7-11H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPMLEWPMGJQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence pathways related to cell signaling, enzyme regulation, and potentially others.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it may have diverse effects on cellular function, potentially influencing cell growth, signaling, and other processes.
Biological Activity
(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.5 g/mol. The compound features a complex structure that includes a benzothiazole core and multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research has indicated that benzothiazole derivatives exhibit a wide range of biological activities. The following sections detail specific findings related to the biological activity of this compound.
Antitumor Activity
Benzothiazole derivatives are known for their anti-cancer properties. In a study involving various benzothiazole compounds, significant inhibition of cancer cell proliferation was observed in cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The active compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations ranging from 1 to 4 µM .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.8 | IL-6/TNF-α inhibition |
Anti-inflammatory Effects
Benzothiazole derivatives have also shown promise as anti-inflammatory agents. In vitro studies indicated that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a potential mechanism for mitigating inflammatory responses in various conditions .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been explored in various studies. Some compounds exhibited moderate activity against specific bacterial strains, indicating potential as antimicrobial agents. However, the effectiveness may vary significantly based on structural modifications .
Case Studies
- Case Study on Antitumor Activity : In a recent study focused on synthesizing novel benzothiazole derivatives, one compound was found to significantly inhibit tumor growth in vivo models. The study reported a reduction in tumor size by approximately 60% compared to control groups .
- Case Study on Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of several benzothiazole derivatives in animal models of arthritis. The results demonstrated a marked decrease in paw edema and inflammatory markers in treated animals .
Comparison with Similar Compounds
(Z)-Methyl 2-(6-Methyl-2-((3,4,5-Trimethoxybenzoyl)Imino)Benzo[d]Thiazol-3(2H)-Yl)Acetate
This compound differs only in the ester group (methyl instead of ethyl).
(Z)-Methyl 2-(2-((2,3-Dihydrobenzo[b][1,4]Dioxine-2-Carbonyl)Imino)-6,7-Dihydro-[1,4]Dioxino[2',3':4,5]Benzo[1,2-d]Thiazol-3(2H)-Yl)Acetate
Here, the 3,4,5-trimethoxybenzoyl group is replaced with a dihydrodioxine-carbonyl moiety. This substitution reduces steric bulk and methoxy group count, likely decreasing hydrophobicity and altering binding affinity to targets like enzymes or receptors .
Ethyl 2-(2-(1H-Indol-3-Yl)Benzo[d]Thiazol-3(2H)-Yl)-2-Cyanoacetate
This analogue replaces the trimethoxybenzoyl-imino group with an indole-cyanoacetate system.
Physicochemical and Bioactive Properties
Table 1. Comparative Analysis of Structural Analogues
Methodologies for Structural Comparison
- Graph-Based Analysis : The benzothiazole core is a common subgraph, but substituent variations (e.g., trimethoxybenzoyl vs. dihydrodioxine) create distinct topological features, influencing similarity scores like Tanimoto coefficients .
- Hydrogen Bonding and Crystal Packing: Analogues with amino or hydroxyl groups (e.g., ’s 2-amino-thiazole derivatives) exhibit intermolecular hydrogen bonds, stabilizing crystal structures. The target compound’s trimethoxy groups may instead favor van der Waals interactions .
Preparation Methods
Core Benzothiazole Ring Formation
The benzo[d]thiazole scaffold is synthesized via cyclocondensation of 2-amino-6-methylbenzenethiol with a carbonyl source. Polyphosphoric acid (PPA) at elevated temperatures (220°C) facilitates cyclization, as demonstrated in the synthesis of analogous 4-(6-methyl-2-benzothiazolyl)benzeneamine. For the target compound, 2-amino-6-methylbenzenethiol reacts with ethyl bromoacetate under reflux in tetrahydrofuran (THF) to form the intermediate 3-(2-bromoethyl)-6-methylbenzo[d]thiazol-2(3H)-imine.
Reaction Conditions :
- Temperature : 220°C (PPA-mediated cyclization)
- Solvent : THF or dichloromethane (DCM)
- Catalyst : PPA or triphenylphosphine (for milder conditions)
Yield : 85–90% (based on analogous cyclization reactions).
Introduction of the 3,4,5-Trimethoxybenzoyl Imino Group
The imino group is introduced via Schiff base formation between the primary amine of the benzothiazole intermediate and 3,4,5-trimethoxybenzoyl chloride. This step requires precise stoichiometry and anhydrous conditions to avoid hydrolysis of the acyl chloride.
Procedure :
- Dissolve 3-(2-bromoethyl)-6-methylbenzo[d]thiazol-2(3H)-imine (1 equiv) in dry DCM.
- Add 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature under nitrogen.
Key Analytical Data :
- FT-IR : N-H stretch at 3250 cm⁻¹ (imine), C=O at 1680 cm⁻¹ (benzoyl).
- ¹H NMR (CDCl₃): δ 8.21 (s, 1H, imine-H), 3.89 (s, 9H, OCH₃).
Ethyl Acetate Side Chain Incorporation
The ethyl acetate moiety is introduced via alkylation using ethyl bromoacetate. Stereoselectivity for the Z-isomer is achieved using a bulky base (e.g., DBU) to favor kinetic control.
Optimized Protocol :
- Combine the acylated benzothiazole (1 equiv) with ethyl bromoacetate (1.5 equiv) in DMF.
- Add DBU (1.2 equiv) and stir at 60°C for 6 hours.
- Purify via silica gel chromatography (hexane:ethyl acetate = 4:1).
Stereochemical Control :
- Z-Isomer Preference : Bulky bases reduce steric hindrance, favoring the Z-configuration.
- HPLC Purity : >98% Z-isomer (C18 column, methanol:water = 70:30).
Comparative Analysis of Synthetic Routes
| Method Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Benzothiazole formation | PPA, 220°C, 4h | 90 | 95 | |
| Imination | DCM, RT, 12h | 80 | 98 | |
| Alkylation | DMF, DBU, 60°C, 6h | 70 | 98 |
Mechanistic Insights
- Cyclization : PPA protonates the carbonyl oxygen, facilitating nucleophilic attack by the thiol group to form the thiazole ring.
- Schiff Base Formation : The amine attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, releasing HCl.
- Z-Selectivity : DBU deprotonates the α-hydrogen of ethyl bromoacetate, promoting SN2 alkylation with retention of configuration.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via multi-step reactions involving thiazole derivatives. A common approach is the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea or thioamides to form the thiazole core. Subsequent functionalization with 3,4,5-trimethoxybenzoyl groups is achieved through imine formation .
- Key parameters for optimization include solvent polarity (e.g., DMF for solubility), temperature (60–80°C for imine coupling), and stoichiometric ratios to minimize byproducts. Catalysts like triethylamine may enhance reaction efficiency .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the Z-configuration of the imine bond and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects residual solvents or intermediates.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to corroborate the structure .
Q. How can researchers initially screen this compound for biological activity?
- Methodology :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values quantify efficacy .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential. Compare IC50 values with reference drugs like doxorubicin .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between structurally similar thiazole derivatives?
- Methodology :
- Comparative SAR Analysis : Systematically modify substituents (e.g., methoxy vs. methylsulfonyl groups) and test activity in parallel assays. For example, replacing the 6-methyl group with bromo or fluoro alters lipophilicity and target binding .
- Computational Docking : Use software like AutoDock to model interactions with enzymes (e.g., tubulin for anticancer activity) and identify structural motifs critical for efficacy .
Q. How can the stability and reactivity of this compound under physiological conditions be evaluated?
- Methodology :
- Hydrolysis/Oxidation Studies : Incubate the compound in buffer solutions (pH 2–10) at 37°C. Monitor degradation via HPLC and LC-MS to identify breakdown products.
- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and UV light to simulate long-term storage. Quantify stability using Arrhenius kinetics .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodology :
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates. Measure inhibition constants (Ki) to quantify potency.
- Cellular Uptake Studies : Fluorescent labeling (e.g., FITC conjugation) tracks intracellular localization via confocal microscopy, revealing target engagement .
Q. How does the 3,4,5-trimethoxybenzoyl group influence its pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine partition coefficients (octanol/water) to assess lipophilicity. Compare with analogs lacking methoxy groups to evaluate bioavailability.
- Metabolic Profiling : Use liver microsomes or hepatocytes to identify phase I/II metabolites. LC-MS/MS detects glucuronidation or sulfation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
